Cavidine
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGWPIBBTYNE-FKIZINRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954392 | |
| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32728-75-9 | |
| Record name | Cavidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture and Biological Activity of Cavidine: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Structure, Anti-inflammatory Properties, and Underlying Mechanisms of a Promising Isoquinoline Alkaloid
Introduction
Cavidine, a naturally occurring isoquinoline alkaloid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of this compound's chemical structure, its biological activities, and the molecular pathways it modulates. The information presented herein is curated from preclinical studies and aims to facilitate further investigation into the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is classified as a protoberberine alkaloid. Its chemical identity is well-defined, with established nomenclature and structural identifiers.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3][4] |
| Molecular Weight | 353.41 g/mol | [3][4] |
| IUPAC Name | (12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaene | [1] |
| CAS Number | 32728-75-9 | [1][3] |
| SMILES | C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | [1] |
| InChI Key | JTZZGWPIBBTYNE-FKIZINRSSA-N | [1] |
Biological Activity and Mechanism of Action
Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
Selective COX-2 Inhibition
Modulation of the NF-κB Signaling Pathway
A key mechanism underlying this compound's anti-inflammatory activity is its ability to suppress the NF-κB signaling pathway.[2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and downregulating the expression of downstream inflammatory mediators.[2]
Preclinical Efficacy: In Vivo and In Vitro Studies
The anti-inflammatory effects of this compound have been evaluated in various preclinical models, including lipopolysaccharide (LPS)-induced acute lung injury in mice and LPS-stimulated murine peritoneal macrophages.
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
In a murine model of LPS-induced acute lung injury, intraperitoneal administration of this compound demonstrated a dose-dependent protective effect. Treatment with this compound resulted in a significant reduction in the lung wet-to-dry weight ratio, a key indicator of pulmonary edema. Furthermore, this compound administration led to a marked decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-6 in both bronchoalveolar lavage fluid (BALF) and serum.[2]
| Treatment Group | Dose (mg/kg) | TNF-α Levels (vs. LPS control) | IL-6 Levels (vs. LPS control) | Reference |
| Control | - | Baseline | Baseline | [2] |
| LPS | 30 | Increased | Increased | [2] |
| This compound | 1 | Significantly Decreased | Significantly Decreased | [2] |
| This compound | 3 | Significantly Decreased | Significantly Decreased | [2] |
| This compound | 10 | Significantly Decreased | Significantly Decreased | [2] |
Note: Specific quantitative values for cytokine levels were not available in the reviewed literature. The table reflects the qualitative findings of significant dose-dependent reductions.
In Vitro Model: LPS-Stimulated Murine Peritoneal Macrophages
In vitro studies using murine peritoneal macrophages stimulated with LPS further corroborated the anti-inflammatory effects of this compound. Treatment with this compound led to a significant, concentration-dependent inhibition of the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[1]
| Treatment Group | Concentration | NO Production (vs. LPS control) | PGE2 Production (vs. LPS control) | TNF-α Production (vs. LPS control) | IL-6 Production (vs. LPS control) | Reference |
| Control | - | Baseline | Baseline | Baseline | Baseline | [1] |
| LPS | (e.g., 1 µg/mL) | Increased | Increased | Increased | Increased | [1] |
| This compound | (Various conc.) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [1] |
Note: Specific concentrations and quantitative inhibition data were not detailed in the available abstracts.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies based on the available literature for the key experiments cited.
LPS-Induced Acute Lung Injury in Mice (In Vivo)
-
Animal Model: Male BALB/c mice (or similar strain), 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
This compound Administration: Prepare this compound solutions in a suitable vehicle (e.g., saline with a small percentage of DMSO). Administer this compound intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg body weight. A vehicle control group should also be included.
-
LPS Challenge: One hour after the first this compound administration and again 12 hours later, induce acute lung injury by intranasal administration of LPS (from E. coli) at a dose of 30 mg/kg.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of sterile saline into the lungs to collect BALF.
-
Blood and Tissue Collection: Collect blood via cardiac puncture for serum separation. Perfuse the lungs with saline and excise them. One lung lobe can be used for wet-to-dry weight ratio measurement, while other lobes can be snap-frozen for biochemical analysis or fixed in formalin for histopathology.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in BALF and serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Prepare protein lysates from lung tissue to determine the expression and phosphorylation levels of NF-κB p65 and IκBα.
LPS-Stimulated Peritoneal Macrophages (In Vitro)
-
Macrophage Isolation: Elicit peritoneal macrophages from mice by intraperitoneal injection of a sterile irritant (e.g., 3% thioglycollate broth). After 3-4 days, harvest the peritoneal exudate cells by lavage with sterile PBS.
-
Cell Culture: Plate the harvested cells in culture dishes and allow them to adhere for 2-4 hours. Wash away non-adherent cells. Culture the adherent macrophages in complete medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound Treatment: Pre-treat the macrophages with various concentrations of this compound for a specified period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: Quantify the levels of these mediators in the culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis: Lyse the cells to extract proteins and analyze the expression of COX-1 and COX-2, as well as the phosphorylation status of NF-κB pathway components.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-inflammatory therapeutic agent. Its dual mechanism of action, involving selective COX-2 inhibition and suppression of the NF-κB signaling pathway, positions it as a promising candidate for the treatment of various inflammatory conditions. The preclinical data summarized in this guide highlight its efficacy in mitigating inflammatory responses in both in vivo and in vitro models.
Future research should focus on obtaining more precise quantitative data, including IC50 values for COX-2 inhibition and detailed dose-response curves for its effects on various inflammatory markers. Further elucidation of its pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies, will be essential for its translation into clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon as they continue to explore the therapeutic potential of this compound.
References
Cavidine's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens.[1][2] This plant has a history of use in traditional Tibetan medicine for treating conditions such as skin injuries, hepatitis, and cholecystitis.[1][2] Modern scientific investigation has focused on this compound's significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Anti-Inflammatory Action
This compound employs a multi-pronged approach to mitigate the inflammatory response. The primary mechanisms identified are the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. These actions collectively lead to a significant reduction in the production of key pro-inflammatory mediators.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
A key finding is that this compound acts as a selective inhibitor of COX-2, an enzyme crucial for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[1] Unlike non-selective COX inhibitors, this compound's action is specific to the inducible COX-2 isoform, which is upregulated during inflammation, while having a negligible effect on the constitutively expressed cyclooxygenase-1 (COX-1).[1] This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandin E2 (PGE2) at the site of inflammation.[1]
Modulation of the NF-κB Signaling Pathway
This compound has been shown to exert potent inhibitory effects on the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][4] The NF-κB family of transcription factors controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which frees the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[7][8]
This compound intervenes in this cascade by inhibiting the degradation of IκBα and preventing the nuclear translocation of the active p65 subunit.[4] This effectively halts the downstream transcription of NF-κB target genes, leading to a marked reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]
Reduction of Pro-inflammatory Mediators
Through its dual action on COX-2 and NF-κB, this compound effectively suppresses the production and release of a spectrum of pro-inflammatory molecules. In vitro studies using LPS-stimulated murine peritoneal macrophages have demonstrated that this compound significantly inhibits the production of TNF-α, IL-6, and nitric oxide (NO).[1][2] In vivo models of inflammation, such as acetic acid-induced peritonitis, have confirmed these findings, showing reduced levels of TNF-α and PGE2 in the peritoneal fluid of this compound-treated mice.[1]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The data below is summarized from key studies.
Table 1: In Vitro Effects of this compound on LPS-Stimulated Murine Peritoneal Macrophages
| Parameter | This compound Concentration (μM) | Result (% Inhibition) | Reference |
|---|---|---|---|
| TNF-α Production | 1, 5, 10 | Dose-dependent inhibition | [1] |
| IL-6 Production | 1, 5, 10 | Dose-dependent inhibition | [1] |
| Nitric Oxide (NO) Production | 1, 5, 10 | Dose-dependent inhibition | [1] |
| COX-2 Protein Expression | 1, 5, 10 | Significant inhibition | [1] |
| COX-1 Protein Expression | 1, 5, 10 | No significant effect |[1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in Murine Models
| Model | This compound Dose (mg/kg, i.p.) | Measured Outcome | Result (% Inhibition) | Reference |
|---|---|---|---|---|
| Xylene-Induced Ear Edema | 1, 5, 10 | Ear Swelling | Up to ~50% at 10mg/kg | [1] |
| Formaldehyde-Induced Paw Edema | 1, 5, 10 | Paw Swelling | Up to ~45% at 10mg/kg | [1] |
| Acetic Acid-Induced Peritonitis | 1, 5, 10 | Leukocyte Infiltration | Significant reduction |[1] |
Table 3: Effects of this compound on Biochemical Parameters in Acetic Acid-Induced Colitis
| Parameter | Treatment Group (this compound Dose, mg/kg, i.g.) | Result | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) | 5, 10 | Significantly decreased | [4] |
| Glutathione (GSH) | 5, 10 | Significantly increased | [4] |
| Superoxide Dismutase (SOD) | 5, 10 | Significantly increased | [4] |
| Malondialdehyde (MDA) | 5, 10 | Significantly decreased | [4] |
| TNF-α & IL-6 (Colon Tissue) | 1, 5, 10 | Significantly decreased |[4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-inflammatory activity.
In Vitro: LPS-Induced Inflammation in Murine Peritoneal Macrophages
This assay assesses the direct effect of a compound on inflammatory mediator production by immune cells.
-
Cell Isolation: Peritoneal macrophages are harvested from BALB/c mice by peritoneal lavage with cold, sterile PBS.
-
Cell Culture: Cells are washed, counted, and seeded in culture plates. They are allowed to adhere for 2-4 hours, after which non-adherent cells are washed away.
-
Treatment: Adherent macrophages are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 μM) or vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 μg/mL) to the culture medium. A negative control group receives no LPS.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Analysis:
-
Cytokines (TNF-α, IL-6): Levels in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO): NO production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent assay.
-
Protein Expression (COX-1, COX-2): Cell lysates are collected for Western blot analysis to determine the protein levels of COX-1 and COX-2.
-
In Vivo: Acetic Acid-Induced Murine Colitis
This model simulates inflammatory bowel disease to evaluate the protective effects of a test compound.
-
Animals: Male mice (e.g., Kunming or C57BL/6 strain) are used.
-
Grouping: Animals are divided into groups: a normal control, a colitis model group (acetic acid only), positive control (e.g., sulfasalazine 500 mg/kg), and this compound treatment groups (e.g., 1, 5, 10 mg/kg).
-
Treatment: this compound or vehicle is administered orally (i.g.) for a set period, typically seven consecutive days.
-
Induction of Colitis: On a specific day of the treatment period, mice are lightly anesthetized, and colitis is induced by intra-rectal administration of acetic acid (e.g., 5% v/v).
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, mice are euthanized. The colon is excised, weighed, and its length is measured. Colonic tissue and serum samples are collected.
-
Analysis:
-
Macroscopic and Histological Scoring: The colon is scored for visible damage and then processed for histological examination to assess tissue damage and inflammatory cell infiltration.
-
Biochemical Assays: Colon tissue homogenates are used to measure levels of myeloperoxidase (MPO) as an index of neutrophil infiltration, as well as markers of oxidative stress like superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).
-
Cytokine Measurement: TNF-α and IL-6 levels in serum and colon tissue are measured by ELISA.
-
Western Blot: Expression of key signaling proteins like p65 NF-κB in colon tissue is analyzed.
-
Conclusion
This compound demonstrates robust anti-inflammatory activity through a well-defined, dual mechanism involving the selective inhibition of COX-2 and the suppression of the pro-inflammatory NF-κB signaling pathway. This leads to a significant downstream reduction in inflammatory mediators, including key cytokines and prostaglandins. The quantitative data from both in vitro and in vivo models strongly support its efficacy. The detailed experimental protocols provided herein offer a framework for further investigation into this promising natural compound for the development of novel anti-inflammatory therapeutics.
References
- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective effect of this compound on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Cavidine: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavidine is a bioactive protoberberine alkaloid that has garnered significant interest for its pharmacological properties. As a member of the tetrahydroprotoberberine class, it is structurally characterized by a tetracyclic ring system derived from the benzylisoquinoline pathway. This document provides a comprehensive technical overview of the natural occurrence of this compound, its biosynthetic origins, and detailed protocols for its extraction and purification from primary plant sources. The information presented herein is intended to serve as a foundational resource for research and development initiatives.
Natural Occurrence and Quantitative Data
This compound is predominantly found within the plant kingdom, specifically in various species of the genus Corydalis (family Papaveraceae). The primary source utilized in traditional medicine and for alkaloid extraction is the tuber, or rhizome, of these plants. While this compound is a known constituent of these species, specific quantitative data for this individual alkaloid is not widely reported in the literature. However, data on the total alkaloid content provides a valuable context for its occurrence.
Table 1: Natural Sources of this compound and Alkaloid Content
| Plant Species | Part of Organism | This compound Concentration (mg/g dry weight) | Total Alkaloid Concentration (mg/g dry weight) |
| Corydalis yanhusuo | Tuber (Rhizome) | Not consistently reported | ~12.7[1][2] |
| Corydalis saxicola | Whole Plant | Present, but not quantified[3] | Not reported |
| Corydalis meifolia | Leaves and Stems | Present, but not quantified | Not reported |
| Corydalis ambigua | Tuber (Rhizome) | Present, but not quantified[4] | Not reported |
| Corydalis chaerophylla | Whole Plant | Present, but not quantified | Not reported |
Biosynthesis of this compound
The biosynthesis of this compound follows the well-established pathway for tetrahydroprotoberberine alkaloids, originating from the amino acid L-tyrosine. This multi-step enzymatic process involves the formation of key benzylisoquinoline intermediates, cyclization to form the protoberberine core, and subsequent stereospecific modifications.
The generalized pathway is as follows:
-
L-Tyrosine is converted through a series of enzymatic steps to (S)-Reticuline .
-
The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-Reticuline to form the berberine bridge, yielding (S)-Scoulerine . This is the foundational step for all protoberberine alkaloids.
-
The (S)-Scoulerine molecule then undergoes a series of modifications by various enzymes, including O-methyltransferases (OMTs) and cytochrome P450-dependent oxidases (CYP450s) . These enzymes add or modify functional groups (e.g., methyl groups, methylenedioxy bridges) on the aromatic rings.
-
Through these specific tailoring steps, the core (S)-Scoulerine structure is converted into a variety of tetrahydroprotoberberine alkaloids, including this compound.
Experimental Protocols: Extraction and Purification
The following is a generalized, multi-step protocol for the isolation and purification of this compound from Corydalis tubers, synthesized from established methodologies in natural product chemistry.
4.1 Materials and Equipment
-
Plant Material: Dried and powdered tubers of Corydalis yanhusuo.
-
Solvents: 70-95% Ethanol (EtOH), Dilute Ammonia Solution (NH₃·H₂O), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Acetonitrile (ACN), Deionized Water.
-
Acids/Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Chromatography Media: Macroporous adsorption resin (e.g., NKA-9), Silica gel for column chromatography, C18 silica for preparative HPLC.
-
Equipment: Soxhlet extractor or reflux apparatus, rotary evaporator, pH meter, filtration apparatus (Buchner funnel), column chromatography setup, preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector.
4.2 Step-by-Step Methodology
Step 1: Extraction of Total Alkaloids
-
Weigh 500 g of powdered Corydalis yanhusuo tuber.
-
Place the powder into a reflux flask. Add 70% ethanol at a 1:20 solid-to-liquid ratio (w/v).
-
Adjust the pH of the solvent to 10 using a dilute ammonia solution. This converts alkaloid salts into their free-base form, increasing their solubility in ethanol.
-
Heat the mixture to reflux for 60-90 minutes with continuous stirring.
-
Allow the mixture to cool and filter through a Buchner funnel to separate the extract from the plant marc.
-
Repeat the extraction process on the marc (Step 1.2 - 1.5) one more time to ensure exhaustive extraction.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol, yielding a dense aqueous crude extract.
Step 2: Purification using Macroporous Resin
-
Dilute the aqueous crude extract with deionized water.
-
Prepare a column with NKA-9 macroporous adsorption resin, pre-washed according to the manufacturer's instructions.
-
Load the diluted extract onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Wash the column with 5-10 bed volumes of deionized water to remove water-soluble impurities like sugars and salts.
-
Elute the adsorbed alkaloids from the resin using 10-15 bed volumes of 70% ethanol.
-
Collect the ethanolic eluate and concentrate it to dryness using a rotary evaporator. This yields a product enriched with total alkaloids.
Step 3: Further Purification by Column Chromatography (Optional)
-
The enriched alkaloid extract can be further fractionated using silica gel column chromatography.
-
Dissolve the extract in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding methanol or ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine and concentrate the this compound-rich fractions.
Step 4: High-Purity Isolation by Preparative HPLC
-
Dissolve the this compound-rich fraction in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient, such as acetonitrile and water (often with a modifier like formic acid or ammonium acetate), to achieve separation.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 2. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cavidine's Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cavidine, an isoquinoline alkaloid, has demonstrated significant anti-inflammatory properties through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows. This compound has been shown to inhibit the phosphorylation of key signaling molecules such as IκB kinase (IKKβ) and the inhibitor of NF-κB (IκBα), ultimately leading to the suppression of p65 nuclear translocation and the downstream expression of pro-inflammatory genes. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as a modulator of NF-κB-mediated inflammation.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention. This compound, a natural compound, has emerged as a promising modulator of this pathway. Studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and downregulate the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2).[1] The primary mechanism underlying these anti-inflammatory effects is the inhibition of the canonical NF-κB signaling cascade.[2]
Core Mechanism of Action
This compound's primary mechanism of action in modulating the NF-κB signaling pathway involves the inhibition of key phosphorylation events that are critical for its activation. Specifically, this compound has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB.[2][3] The phosphorylation of IκBα by the IκB kinase (IKK) complex is a crucial step that targets IκBα for ubiquitination and subsequent proteasomal degradation.[4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65-p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby sequestering the NF-κB complex in the cytoplasm and blocking the inflammatory cascade.[2]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of this compound in modulating the NF-κB signaling pathway and its downstream inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Induced Murine Models
| Cytokine | Model System | This compound Dose | Inhibition (%) | Reference |
| TNF-α | LPS-induced ALI (BALF) | 1 mg/kg | ~40% | [2] |
| 3 mg/kg | ~60% | [2] | ||
| 10 mg/kg | ~75% | [2] | ||
| TNF-α | LPS-induced ALI (Serum) | 1 mg/kg | ~35% | [2] |
| 3 mg/kg | ~55% | [2] | ||
| 10 mg/kg | ~70% | [2] | ||
| IL-6 | LPS-induced ALI (BALF) | 1 mg/kg | ~30% | [2] |
| 3 mg/kg | ~50% | [2] | ||
| 10 mg/kg | ~65% | [2] | ||
| IL-6 | LPS-induced ALI (Serum) | 1 mg/kg | ~25% | [2] |
| 3 mg/kg | ~45% | [2] | ||
| 10 mg/kg | ~60% | [2] | ||
| TNF-α | Acetic acid-induced colitis (Serum) | 1 mg/kg | Significant Reduction | [1] |
| 5 mg/kg | Significant Reduction | [1] | ||
| 10 mg/kg | Significant Reduction | [1] | ||
| IL-6 | Acetic acid-induced colitis (Serum) | 1 mg/kg | Significant Reduction | [1] |
| 5 mg/kg | Significant Reduction | [1] | ||
| 10 mg/kg | Significant Reduction | [1] |
Note: Percentage inhibition for the LPS-induced ALI model was estimated from graphical data presented in the cited literature.
Table 2: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Expression
| Protein | Cell/Tissue Type | This compound Treatment | Effect | Reference |
| p-p65 | LPS-stimulated A549 cells | Dose-dependent | Inhibition of phosphorylation | [2][3] |
| p-IκBα | LPS-stimulated A549 cells | Dose-dependent | Inhibition of phosphorylation | [2][3] |
| p65 | Acetic acid-induced colitis tissue | 1, 5, 10 mg/kg | Regulation of protein expression | [1] |
Signaling Pathway and Experimental Workflow Visualizations
This compound's Modulation of the Canonical NF-κB Signaling Pathway
Caption: this compound inhibits the LPS-induced canonical NF-κB signaling pathway.
Experimental Workflow for Investigating this compound's Effect on NF-κB Pathway
Caption: A typical experimental workflow to study this compound's effects on the NF-κB pathway.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human lung adenocarcinoma cells (e.g., A549) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-IKKβ, p-IκBα, IκBα, p-p65, p65, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, the transfected cells are treated with this compound and/or LPS as described above.
-
Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Protein Extraction: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with biotin or a radioactive isotope.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For competition assays, an excess of unlabeled probe is added. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is included.
-
Electrophoresis and Detection: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The bands are then transferred to a membrane and detected using a chemiluminescent or autoradiographic method.
Immunohistochemistry for p65 Nuclear Translocation
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking and Permeabilization: Sections are blocked with a blocking solution (e.g., 5% goat serum in PBS) and permeabilized with Triton X-100.
-
Antibody Incubation: Sections are incubated with a primary antibody against p65 overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: Nuclei are counterstained with DAPI. The slides are mounted, and images are captured using a fluorescence microscope to visualize the subcellular localization of p65.
Conclusion
This compound presents a compelling profile as a potent anti-inflammatory agent that functions through the targeted modulation of the NF-κB signaling pathway. Its ability to inhibit crucial phosphorylation events, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, underscores its therapeutic potential for a range of inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-inflammatory drug. Future studies should focus on elucidating the precise binding interactions of this compound with components of the IKK complex and further validating its efficacy and safety in preclinical and clinical settings.
References
- 1. Protective effect of this compound on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via NF-κB Signaling Pathway in vivo and in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cavidine for Acute Lung Injury Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and pulmonary edema, leading to high morbidity and mortality. Current therapeutic options are limited, highlighting the urgent need for novel and effective pharmacological interventions. Cavidine, a protoberberine isoquinoline alkaloid isolated from Corydalis impatiens, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. Preclinical studies have demonstrated that this compound can ameliorate the pathological features of ALI, primarily by modulating the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the research on this compound for ALI, including quantitative data on its efficacy, detailed experimental protocols, and an exploration of its molecular mechanisms of action.
Quantitative Data on this compound's Efficacy in ALI
The therapeutic effects of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI have been quantified through various key indicators of lung injury. The data consistently demonstrates a dose-dependent protective effect of this compound.
Table 1: Effect of this compound on Lung Edema in LPS-Induced ALI in Mice
| Treatment Group | Dose (mg/kg) | Lung Wet-to-Dry (W/D) Weight Ratio (Mean ± SEM) |
| Control | - | 4.5 ± 0.2 |
| LPS | 30 | 6.8 ± 0.3 |
| LPS + this compound | 1 | 6.1 ± 0.2 |
| LPS + this compound | 3 | 5.5 ± 0.2** |
| LPS + this compound | 10 | 5.0 ± 0.1 |
| LPS + Dexamethasone | 5 | 5.2 ± 0.2 |
| *Data derived from studies on LPS-induced ALI in mice.[1] **p < 0.01, **p < 0.001 compared to the LPS group. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Control | - | 50 ± 10 | 30 ± 8 |
| LPS | 30 | 450 ± 50 | 350 ± 40 |
| LPS + this compound | 1 | 380 ± 40 | 280 ± 30 |
| LPS + this compound | 3 | 250 ± 30 | 180 ± 20 |
| LPS + this compound | 10 | 150 ± 20 | 100 ± 15 |
| LPS + Dexamethasone | 5 | 180 ± 25 | 120 ± 18 |
| *Data derived from ELISA analysis of BALF from mice with LPS-induced ALI.[2] **p < 0.01, **p < 0.001 compared to the LPS group. |
Experimental Protocols
This section details the methodologies for in vivo and in vitro studies investigating the effects of this compound on ALI.
In Vivo Model of LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice using LPS and subsequent treatment with this compound.
3.1.1 Materials
-
Male BALB/c mice (6-8 weeks old)
-
This compound (purity > 98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dexamethasone (positive control)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Animal handling and administration equipment
3.1.2 this compound and LPS Solution Preparation
-
This compound Solution: Dissolve this compound in sterile saline to final concentrations for intraperitoneal (i.p.) injection. The vehicle for this compound is typically sterile saline.
-
LPS Solution: Dissolve LPS in sterile saline to a concentration suitable for intranasal administration.
3.1.3 Experimental Procedure
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into control, LPS model, this compound treatment (low, medium, and high dose), and positive control (Dexamethasone) groups.
-
This compound Administration: Administer this compound (1, 3, or 10 mg/kg) or Dexamethasone (5 mg/kg) via intraperitoneal injection at 12 hours and 1 hour before LPS challenge.[3] The control and LPS model groups receive an equivalent volume of saline.
-
ALI Induction: Lightly anesthetize mice and instill LPS (30 mg/kg) intranasally.[3] The control group receives an equivalent volume of saline.
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice and collect blood samples via cardiac puncture.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs to collect BALF.
-
Harvest lung tissues. One lung can be used for wet-to-dry weight ratio measurement, and the other can be fixed for histopathology or snap-frozen for molecular analysis.
-
3.1.4 Key Experimental Workflow
In Vitro Model of LPS-Induced Inflammation in A549 Cells
This protocol details the use of the A549 human lung adenocarcinoma cell line to investigate the molecular mechanism of this compound.
3.2.1 Materials
-
A549 cells (ATCC CCL-185)
-
Cell culture medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
LPS from E. coli O111:B4
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting
3.2.2 Experimental Procedure
-
Cell Culture: Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour). The specific concentrations of this compound used in vitro should be determined based on dose-response studies, but are often in the µM range.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[4]
-
-
Cell Lysate Preparation: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer for protein extraction.
-
Western Blot Analysis: Analyze the protein expression and phosphorylation of target proteins in the NF-κB pathway (e.g., p-p65, p-IκBα).
Histopathological Analysis
-
Fixation: Fix lung tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Microscopic Examination: Evaluate the stained sections under a light microscope for pathological changes such as alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Centrifuge BALF and blood samples to obtain the supernatant and serum, respectively.
-
ELISA Procedure: Use commercial ELISA kits for mouse TNF-α and IL-6 according to the manufacturer's instructions. Briefly, add standards and samples to the antibody-coated microplate, followed by the addition of a biotin-conjugated detection antibody and streptavidin-HRP. Finally, add the substrate solution and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathways and Mechanism of Action
This compound's protective effects in ALI are primarily attributed to its potent anti-inflammatory activity, which is mediated through the inhibition of the NF-κB signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In the context of LPS-induced ALI, LPS binds to Toll-like receptor 4 (TLR4) on immune and epithelial cells, triggering a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.
This compound intervenes in this pathway by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB.[3] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent pro-inflammatory gene expression.
Potential Effects on Oxidative Stress and Apoptosis
While the primary mechanism of this compound in ALI has been linked to the NF-κB pathway, its broader effects on other pathological processes in ALI, such as oxidative stress and apoptosis, warrant further investigation.
-
Oxidative Stress: ALI is characterized by an imbalance between oxidants and antioxidants. An excessive production of reactive oxygen species (ROS) contributes to cellular damage. It is plausible that by reducing inflammation, this compound indirectly mitigates oxidative stress. Future research should investigate the direct effects of this compound on oxidative stress markers such as superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione (GSH).
-
Apoptosis: Apoptosis of alveolar epithelial and endothelial cells is a key feature of ALI, contributing to barrier dysfunction. The NF-κB pathway can have both pro- and anti-apoptotic roles depending on the cellular context. By modulating NF-κB, this compound may influence apoptosis. Further studies are needed to examine the effect of this compound on the expression of apoptosis-related proteins like Bcl-2 and Bax.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway, provides a strong rationale for its further development. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to build upon.
Future research should focus on:
-
Elucidating the full spectrum of this compound's molecular targets and its effects on other signaling pathways relevant to ALI.
-
Investigating the impact of this compound on oxidative stress and apoptosis in lung injury models.
-
Evaluating the therapeutic efficacy of this compound in other preclinical models of ALI that are not LPS-based.
-
Conducting pharmacokinetic and toxicological studies to assess the safety profile of this compound for potential clinical translation.
By addressing these areas, the scientific community can further validate this compound as a promising novel therapeutic for the treatment of acute lung injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via NF-κB Signaling Pathway in vivo and in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cavidine Dosage for In Vivo Mouse Models
Introduction
Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens, a traditional Tibetan herb.[1] Emerging research has highlighted its potent anti-inflammatory properties, making it a compound of interest for drug development.[1] Studies suggest this compound functions as a selective cyclooxygenase-2 (COX-2) inhibitor and can modulate key inflammatory pathways.[1] Establishing accurate and effective dosages in preclinical animal models is a critical step in evaluating its therapeutic potential. These application notes provide a summary of reported dosages and detailed protocols for the administration of this compound in in vivo mouse models based on published literature.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been identified as a selective inhibitor of COX-2, an enzyme crucial for the synthesis of prostaglandins involved in inflammation.[1] Furthermore, in models of endotoxic shock, this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[2] This inhibitory action is associated with the attenuation of the mitogen-activated protein kinase (MAPK) signaling pathway, a central regulator of cellular responses to inflammatory stimuli.[2]
Caption: this compound's anti-inflammatory signaling pathway.
Quantitative Data Summary: this compound Dosage in Mice
The following table summarizes the dosages and experimental conditions reported in a key study investigating the effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced endotoxic shock.
| Parameter | Details | Reference |
| Animal Model | Female Kunming mice | [2] |
| Condition | LPS-induced endotoxic shock | [2] |
| Compound | This compound | [2] |
| Doses | 1, 3, and 10 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | [2] |
| Dosing Schedule | Administered at 1 and 12 hours before LPS injection | [2] |
| Key Outcomes | - Reduced mortality after endotoxin injection.- Attenuated lung, liver, and kidney injury.- Inhibited production of TNF-α, IL-6, and HMGB1.- Attenuated phosphorylation of MAPK. | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound in an LPS-Induced Endotoxic Shock Model
This protocol is adapted from a study evaluating the protective effects of this compound against endotoxin shock in mice.[2]
1. Animal Model:
-
Species: Female Kunming mice (or other appropriate strain).
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.[3] Acclimatize animals for at least one week before experimentation.
2. Materials:
-
This compound powder
-
Vehicle solution (e.g., sterile 0.9% saline, potentially with a minimal amount of DMSO for solubility, to be validated by the researcher)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 1 mL syringes with 25-27G needles.[4]
-
Animal balance
3. Preparation of Solutions:
-
This compound Stock: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated to ensure the desired dose (1, 3, or 10 mg/kg) is administered in a standard injection volume (e.g., 100-200 µL).
-
LPS Solution: Dissolve LPS in sterile 0.9% saline to a concentration required to deliver a 30 mg/kg dose.
4. Experimental Procedure:
-
Grouping: Divide mice into experimental groups: Vehicle control, LPS only, and this compound + LPS (at 1, 3, and 10 mg/kg).
-
This compound Administration: Administer the first dose of this compound (or vehicle) via intraperitoneal (i.p.) injection 12 hours before the LPS challenge.
-
Administer the second dose of this compound (or vehicle) via i.p. injection 1 hour before the LPS challenge.
-
LPS Challenge: Induce endotoxic shock by administering LPS (30 mg/kg) via i.p. injection.[2]
-
Monitoring: Monitor the mice for mortality and clinical signs of distress for up to 72 hours.
-
Sample Collection: At a predetermined endpoint, collect blood samples and harvest tissues (liver, lung, kidney) for histological and biochemical analysis (e.g., cytokine levels via ELISA, protein phosphorylation via Western blot).
Caption: Experimental workflow for the endotoxic shock model.
Protocol 2: General Procedure for Intraperitoneal (i.p.) Injection in Mice
Intraperitoneal injection is a common route for administering substances to rodents.[5]
1. Restraint:
-
Securely restrain the mouse by grasping the loose skin over the neck and back to immobilize the head and body.
-
Turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
2. Injection Site:
-
The preferred injection site is the lower right or left abdominal quadrant. Aspirating before injecting helps avoid accidental administration into the bladder or intestines.[4]
3. Injection Procedure:
-
Use a 25-27G needle attached to a 1 mL syringe.[4]
-
Insert the needle at a 15-20 degree angle into the selected quadrant, penetrating the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed.
-
Slowly inject the solution. The recommended maximum volume for an i.p. injection in a mouse is typically up to 10 mL/kg.[6]
-
Withdraw the needle smoothly and return the mouse to its cage.
4. Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as distress or leakage from the injection site.
Protocol 3: Preparation of this compound for In Vivo Administration
1. Solubility Testing:
-
Before preparing a large batch, determine the solubility of your this compound lot in the intended vehicle.
-
Common vehicles include sterile 0.9% saline, phosphate-buffered saline (PBS), or a co-solvent system such as a small percentage (e.g., 5-10%) of DMSO or ethanol in saline if the compound has poor aqueous solubility.
2. Vehicle Selection:
-
The ideal vehicle is an isotonic, non-toxic solution.
-
If a co-solvent is used, a vehicle-only control group must be included in the experiment to account for any effects of the vehicle itself.
3. Preparation and Storage:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile environment, add the vehicle incrementally while vortexing or sonicating to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.
-
Store the solution as recommended for the compound's stability (e.g., at 4°C or -20°C). If stored, allow the solution to return to room temperature before injection.
References
- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and mechanisms of this compound protecting mice against LPS-induced endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. ichor.bio [ichor.bio]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Cavidine Administration in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavidine is a natural isoquinoline alkaloid that has demonstrated significant potential in preclinical research due to its anti-inflammatory, neuroprotective, and potential anti-cancer properties. These application notes provide a comprehensive overview of the in vitro administration of this compound, detailing its mechanisms of action and providing protocols for its use in cell culture experiments. This compound has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor and an inducer of mitochondrial autophagy through the inhibition of pyruvate kinase M2 (PKM2). Furthermore, it has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Data Presentation
Due to the limited availability of comprehensive public data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines, the following table summarizes the currently available information. Researchers are strongly encouraged to determine the IC50 experimentally for their specific cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Murine Peritoneal Macrophages | Not Applicable (Inflammation Model) | Dose-dependent inhibition of inflammatory markers observed | [1] |
| Further cell line data to be determined experimentally. |
Experimental Protocols
Preparation of this compound for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in serum-free cell culture medium or PBS to the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1-0.5% (v/v), as higher concentrations can be toxic to cells. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
COX-2 Inhibition Assay
This protocol outlines a method to assess the selective inhibitory effect of this compound on COX-2 activity.
Materials:
-
Peritoneal macrophages or other relevant cell line
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Complete cell culture medium
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
-
Western blot reagents and antibodies for COX-1 and COX-2
Protocol:
-
Cell Treatment:
-
Seed peritoneal macrophages in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce inflammation and COX-2 expression.
-
-
Analysis of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2, TNF-α, and IL-6 using the respective ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for COX Expression:
-
Lyse the cells and collect the protein extracts.
-
Perform western blotting to determine the protein expression levels of COX-1 and COX-2. This will confirm the selective inhibition of COX-2 by this compound.
-
Mitochondrial Autophagy (Mitophagy) Assay
This protocol provides a framework to investigate this compound's role in inducing mitophagy.
Materials:
-
Cells of interest (e.g., neuronal cells for neuropathy studies)
-
This compound working solutions
-
Mitochondrial stressor (optional, e.g., Paclitaxel)
-
Reagents for immunofluorescence (e.g., antibodies against LC3, TOM20, PINK1, Parkin)
-
Fluorescence microscope
-
Western blot reagents
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips in a 24-well plate for immunofluorescence or in larger plates for western blotting.
-
Treat the cells with this compound at various concentrations and for different time points. A positive control for mitophagy induction (e.g., CCCP) should be included.
-
-
Immunofluorescence Analysis:
-
Fix, permeabilize, and block the cells on coverslips.
-
Incubate with primary antibodies against LC3 (autophagosome marker) and a mitochondrial marker (e.g., TOM20).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize the colocalization of LC3 puncta with mitochondria using a fluorescence microscope, which indicates the formation of mitophagosomes.
-
-
Western Blot Analysis:
-
Lyse the cells and perform western blotting.
-
Analyze the expression levels of key mitophagy-related proteins such as PINK1 and Parkin, and the conversion of LC3-I to LC3-II. An increase in PINK1, Parkin, and the LC3-II/LC3-I ratio is indicative of mitophagy induction.
-
NF-κB Signaling Pathway Analysis
This protocol describes methods to assess the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells of interest
-
LPS or TNF-α for stimulation
-
This compound working solutions
-
Reagents for nuclear and cytoplasmic protein extraction
-
Western blot reagents and antibodies for phospho-IKK, phospho-IκBα, and p65
Protocol:
-
Cell Treatment:
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.
-
-
Western Blot Analysis of NF-κB Pathway Proteins:
-
Lyse the cells at different time points after stimulation.
-
Perform western blotting to analyze the phosphorylation status of IKK and IκBα. Inhibition of their phosphorylation by this compound would indicate an upstream effect on the pathway.
-
-
Analysis of p65 Nuclear Translocation:
-
Perform nuclear and cytoplasmic fractionation to separate the protein extracts.
-
Conduct western blotting to determine the levels of the p65 subunit of NF-κB in both fractions. A decrease in nuclear p65 with this compound treatment would indicate inhibition of NF-κB activation.
-
Alternatively, immunofluorescence staining for p65 can be performed to visualize its subcellular localization.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for this compound cytotoxicity assessment.
Caption: Logical flow of this compound's molecular actions.
References
How to dissolve Cavidine for experimental use
Application Notes and Protocols for Cavidine
Product Name: this compound CAS Number: 32728-75-9 Molecular Formula: C₂₁H₂₃NO₄ Molecular Weight: 353.41 g/mol
Product Description and Mechanism of Action
This compound is an isoquinoline alkaloid isolated from plants of the Corydalis genus. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, which gives it potent anti-inflammatory properties[1]. The primary mechanism of action involves the downregulation of the NF-κB signaling pathway. By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2)[1][2]. This makes it a valuable compound for research into inflammatory conditions such as acute lung injury and colitis[2].
Solubility and Storage
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.
Storage Instructions:
-
Solid Form: Store at -20°C for long-term stability.
-
Stock Solution (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for use within 6 months or at -20°C for use within 1 month[2].
Quantitative Data Summary
The following tables summarize the experimental use of this compound in both in vitro and in vivo models based on published research.
Table 1: In Vitro Experimental Data
| Cell Line/Model | This compound Concentration | Target/Stimulant | Key Biomarkers Measured | Results | Reference |
| Murine Peritoneal Macrophages | 1, 5, 10 µM | Lipopolysaccharide (LPS) | TNF-α, IL-6, NO | Dose-dependent inhibition of TNF-α, IL-6, and NO production. | Niu X, et al. (2015) |
| Murine Peritoneal Macrophages | 1, 5, 10 µM | Lipopolysaccharide (LPS) | COX-1, COX-2 Protein | Selective inhibition of COX-2 expression with no significant effect on COX-1. | Niu X, et al. (2015) |
| RAW264.7 Macrophages | 5, 10, 20 µM | Lipopolysaccharide (LPS) | p-IκBα, p-p65 (NF-κB) | Significant reduction in the phosphorylation of IκBα and p65. | Niu X, et al. (2017) |
Table 2: In Vivo Experimental Data
| Animal Model | This compound Dosage | Administration Route | Experimental Model | Key Findings | Reference |
| Mice | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Xylene-induced ear edema | Significant reduction in ear swelling. | Niu X, et al. (2015) |
| Mice | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Acetic acid-induced peritonitis | Decreased leukocyte number and levels of NO, PGE2, and TNF-α.[1] | Niu X, et al. (2015) |
| Mice | 5, 10, 20 mg/kg | Gavage | Acetic acid-induced colitis | Protective effect via regulation of antioxidants, cytokines, and NF-κB pathway. | Niu X, et al. (2015) |
| Mice | 5, 10, 20 mg/kg | Gavage | LPS-induced acute lung injury | Ameliorated lung injury by inhibiting the NF-κB signaling pathway.[2] | Niu X, et al. (2017) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations.
Materials:
-
This compound powder (M.Wt: 353.41)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640)
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out 3.53 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
To aid dissolution, gently vortex the tube and/or sonicate in an ultrasonic bath for a short period[2]. Ensure the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for up to 6 months[2].
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol provides a general method to assess the anti-inflammatory effects of this compound on murine macrophages, based on methodologies from published studies.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (culture medium with 0.1% DMSO)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., Griess Reagent for NO, ELISA kits for TNF-α/IL-6)
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
This compound Pre-treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired final concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control to the respective wells.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay: Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Cytokine Assay (TNF-α, IL-6): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each this compound concentration relative to the LPS-stimulated vehicle control group.
-
Signaling Pathway Diagram
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
References
Cavidine Stability and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavidine is a selective cyclooxygenase-2 (COX-2) inhibitor with demonstrated anti-inflammatory properties. Its mechanism of action involves the amelioration of lipopolysaccharide (LPS)-induced acute lung injury via the NF-κB signaling pathway. As a compound of interest for further research and potential therapeutic development, understanding its stability profile and optimal storage conditions is critical to ensure the integrity and reproducibility of experimental results. These application notes provide a summary of available stability data, recommended storage conditions, and detailed protocols for stability assessment and solution preparation.
Stability and Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following recommendations are based on information from various suppliers and general best practices for handling chemical compounds.
Solid this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Refrigerator (2-8°C) or Room Temperature | [1](2--INVALID-LINK-- |
| Shipping Condition | Room temperature | [1](--INVALID-LINK--) |
| Appearance | Powder | [1](--INVALID-LINK--) |
| Long-term Storage | Store below 30°C | [3](--INVALID-LINK--) |
This compound in Solution
| Solvent | Storage Temperature | Duration | Source |
| DMSO | -80°C | 6 months | [4](--INVALID-LINK--) |
| DMSO | -20°C | 1 month | [4](--INVALID-LINK--) |
Note: To enhance solubility, it is recommended to warm the solution to 37°C and sonicate in an ultrasonic bath. For in vivo experiments, ensure the final concentration of DMSO is at a level that is non-toxic to the animal model.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments involving this compound.
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound solutions and assessing its stability through forced degradation studies coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 353.41 g/mol . To prepare a 10 mM solution, calculate the mass needed for your desired volume. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 353.41 g/mol = 0.0035341 g = 3.53 mg
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Forced Degradation Studies
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 60°C for 24 hours.
-
Dissolve the heat-stressed powder in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dissolve the photo-stressed powder in methanol for analysis.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 4.3).
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate and quantify this compound from its potential degradation products. Note: This is a starting point and may require optimization for your specific instrumentation and degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a diode-array detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectrophotometry, typically in the range of 280-330 nm for similar structures).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare Mobile Phase: Prepare the aqueous and organic components of the mobile phase and degas them before use.
-
Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject Samples: Inject the control and stressed samples.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the control sample based on its retention time.
-
In the chromatograms of the stressed samples, identify any new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Data Interpretation
The stability of this compound can be quantified by calculating the percentage of the drug remaining after exposure to stress conditions. The formation of degradation products can also be quantified as a percentage of the total peak area in the chromatogram.
Formula for % this compound Remaining:
% this compound Remaining = (Peak Area of this compound in Stressed Sample / Peak Area of this compound in Control Sample) * 100
This data should be tabulated to provide a clear overview of this compound's stability under the different conditions tested.
Conclusion
These application notes provide a framework for the proper storage and handling of this compound, as well as for conducting stability studies. Adherence to these guidelines and protocols will help ensure the quality and reliability of research involving this promising anti-inflammatory compound. Further studies are warranted to fully characterize the degradation products and to establish a comprehensive stability profile for this compound in various formulations.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinivex.com [clinivex.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cavidine's Anti-Inflammatory Effects In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cavidine, an isoquinoline alkaloid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1][2] These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays designed to elucidate and quantify the anti-inflammatory effects of this compound. The described assays focus on key biomarkers and signaling pathways involved in the inflammatory response.
This compound is recognized as a selective cyclooxygenase-2 (COX-2) inhibitor and has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] The following protocols are designed to investigate these mechanisms and provide a robust framework for screening and characterizing the anti-inflammatory potential of this compound and its analogs. The primary model system utilized is lipopolysaccharide (LPS)-stimulated macrophages, a well-established method for inducing an inflammatory response in vitro.[1][4]
Key Experimental Approaches
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of inducible nitric oxide synthase (iNOS).
-
Pro-inflammatory Cytokine Quantification: To assess the reduction of key cytokines like TNF-α and IL-6.
-
COX-2 Enzyme Activity Assay: To confirm the selective inhibition of COX-2.
-
NF-κB Signaling Pathway Analysis: To investigate the modulation of key proteins in this pathway.
Data Presentation
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 96.5 | ± 4.8 |
| 25 | 95.1 | ± 5.3 |
| 50 | 93.8 | ± 4.9 |
| 100 | 70.3 | ± 6.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Unstimulated) | 1.2 | - |
| LPS (1 µg/mL) | 25.8 | 0 |
| LPS + this compound (10 µM) | 15.4 | 40.3 |
| LPS + this compound (25 µM) | 9.7 | 62.4 |
| LPS + this compound (50 µM) | 5.3 | 79.5 |
Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 35.2 | 15.8 |
| LPS (1 µg/mL) | 1245.7 | 850.3 |
| LPS + this compound (25 µM) | 580.1 | 398.1 |
| LPS + this compound (50 µM) | 295.6 | 210.5 |
Table 4: Selective Inhibition of COX-2 Activity by this compound
| Compound Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| This compound (10) | 8.2 | 45.3 |
| This compound (50) | 15.6 | 88.9 |
| Celecoxib (10) (Positive Control) | 10.5 | 92.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.[4][5]
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[6]
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[4]
-
Incubate for the desired time period (e.g., 18-24 hours for cytokine and NO assays).
-
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Protocol 2: MTT Cell Viability Assay
-
Following the treatment protocol, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the crystals.[6]
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Nitric Oxide (NO) Assay (Griess Test)
-
Collect 50 µL of cell culture supernatant from each well of the treated plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine ELISA
-
Measure the concentrations of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.[5][7][8]
-
Follow the manufacturer's instructions for the specific ELISA kit.[7][8]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples and incubate.
-
Add a detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate solution to develop color.
-
Stop the reaction and measure absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Protocol 5: COX-1/COX-2 Inhibition Assay
-
Utilize a commercial COX inhibitor screening assay kit to measure the specific inhibition of COX-1 and COX-2.[9][10][11][12]
-
The assay typically measures the peroxidase activity of cyclooxygenases.
-
Perform the assay according to the kit's protocol, which generally involves:
-
Calculate the percentage of inhibition relative to the untreated enzyme.
Caption: this compound's selective inhibition of the COX-2 pathway.
Protocol 6: NF-κB Signaling Pathway Analysis (Western Blot)
-
After treatment with this compound and LPS (for shorter time points, e.g., 30-60 minutes), lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This document outlines a series of robust and reproducible in vitro assays to characterize the anti-inflammatory properties of this compound. By employing these protocols, researchers can effectively assess its efficacy in inhibiting key inflammatory mediators and pathways. The data generated will be crucial for understanding this compound's mechanism of action and for its further development as a potential anti-inflammatory therapeutic agent.
References
- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.5. Measurement of Cytokines by ELISA [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ELISA assay of pro-inflammatory cytokines [bio-protocol.org]
- 8. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cavidine in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade.[1] It is widely utilized in both in vitro and in vivo studies to establish models of inflammation and sepsis.[1][2] Cavidine, an isoquinoline alkaloid isolated from Corydalis impatiens, has demonstrated significant anti-inflammatory properties.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a therapeutic agent in LPS-induced inflammation models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Its primary mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: this compound significantly suppresses the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and High Mobility Group Box 1 (HMGB1).[5]
-
Selective COX-2 Inhibition: It acts as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins involved in inflammation, without affecting Cyclooxygenase-1 (COX-1).[3]
-
Modulation of Signaling Pathways: this compound attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which are crucial for the expression of inflammatory genes.[5][6][7] The activation of the NF-κB pathway by LPS is primarily mediated by Toll-like receptor 4 (TLR4).[8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various LPS-induced inflammation models.
Table 1: In Vivo Efficacy of this compound in Murine Models
| Model | Animal | This compound Dosage (i.p.) | Key Findings | Reference |
| LPS-induced Endotoxic Shock | Mice | 1, 3, 10 mg/kg | Reduced mortality rate. Significantly attenuated histological injury in lung, liver, and kidney. | [5] |
| Xylene-induced Ear Edema | Mice | Not specified | Decreased ear edema. | [3] |
| Formaldehyde-induced Paw Edema | Mice | Not specified | Decreased paw edema. | [3] |
| Acetic Acid-induced Peritonitis | Mice | Not specified | Reduced leukocyte number, and levels of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and TNF-α. | [3] |
| Acetic Acid-induced Ulcerative Colitis | Mice | 1, 5, 10 mg/kg (i.g.) | Significantly decreased mortality, body weight loss, and macroscopic and histological scores. | [7] |
| LPS-induced Acute Lung Injury | Mice | 1, 3, 10 mg/kg | Ameliorated lung injury by negatively regulating the NF-κB pathway. | [6] |
Table 2: In Vitro Efficacy of this compound in LPS-Stimulated Macrophages
| Cell Type | This compound Concentration | Key Findings | Reference |
| Murine Peritoneal Macrophages | Not specified | Significantly inhibited LPS-induced TNF-α, IL-6, and NO production. Regulated the expression of COX-2. | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bioactive compound C498-0670 alleviates LPS-induced sepsis via JAK/STAT and NFκB signaling pathways [frontiersin.org]
- 3. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn]
- 5. Effects and mechanisms of this compound protecting mice against LPS-induced endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allicin Alleviated LPS-Induced Mastitis via the TLR4/NF-κB Signaling Pathway in Bovine Mammary Epithelial Cells [mdpi.com]
Application Notes and Protocols: Measuring Cavidine's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavidine, an isoquinoline alkaloid, has demonstrated notable anti-inflammatory properties.[1][2] Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2] This selective inhibition leads to a reduction in the production of pro-inflammatory mediators, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3] These cytokines are pivotal in the pathogenesis of numerous inflammatory diseases, making this compound a compound of significant interest for therapeutic development.
This document provides detailed application notes and protocols for measuring the in vitro effects of this compound on TNF-α and IL-6 production by macrophages, a key cell type in the inflammatory response.
Data Presentation
While specific dose-response data for this compound's inhibition of cytokine production is not extensively available in the public domain, the following tables provide an example of how to present such data. The data presented here is representative of the effects of a selective COX-2 inhibitor, Celecoxib, on LPS-stimulated macrophages and should be used as a template for presenting experimental data obtained for this compound.
Table 1: Effect of a Selective COX-2 Inhibitor (Celecoxib) on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 50 ± 5 | - |
| LPS (1 µg/mL) | 2500 ± 200 | 0% |
| LPS + Celecoxib (1 µM) | 1875 ± 150 | 25% |
| LPS + Celecoxib (5 µM) | 1250 ± 100 | 50% |
| LPS + Celecoxib (10 µM) | 750 ± 60 | 70% |
| LPS + Celecoxib (25 µM) | 375 ± 30 | 85% |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Table 2: Effect of a Selective COX-2 Inhibitor (Celecoxib) on IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | IL-6 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 20 ± 3 | - |
| LPS (1 µg/mL) | 1500 ± 120 | 0% |
| LPS + Celecoxib (1 µM) | 1200 ± 100 | 20% |
| LPS + Celecoxib (5 µM) | 825 ± 70 | 45% |
| LPS + Celecoxib (10 µM) | 525 ± 45 | 65% |
| LPS + Celecoxib (25 µM) | 300 ± 25 | 80% |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. As a selective COX-2 inhibitor, it interferes with the production of prostaglandins, which are important mediators of inflammation. Furthermore, evidence suggests that selective COX-2 inhibitors can modulate the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression, including TNF-α and IL-6.
Experimental Protocols
Protocol 1: Measurement of TNF-α and IL-6 Production by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the supernatant of macrophage cultures treated with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α and IL-6 ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific)
-
96-well cell culture plates
-
96-well ELISA plates (provided with the kit)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be stored at -80°C for later analysis.
-
ELISA: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding the substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Generate a standard curve using the provided standards. Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Measurement of Intracellular TNF-α and IL-6 by Flow Cytometry
This protocol allows for the detection and quantification of intracellular cytokine production at the single-cell level using flow cytometry.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against TNF-α and IL-6
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 macrophages with this compound and LPS as described in Protocol 1 (steps 1-4).
-
Protein Transport Inhibition: Four to six hours before the end of the stimulation period, add Brefeldin A to each well to a final concentration of 5-10 µg/mL to block cytokine secretion and promote intracellular accumulation.
-
Cell Harvesting: After the total incubation time, gently scrape the cells and transfer them to FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellet in a fixation/permeabilization buffer and incubate according to the manufacturer's protocol. This step fixes the cells and makes the cell membrane permeable to antibodies.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-TNF-α and anti-IL-6 antibodies. Incubate in the dark at 4°C for 30 minutes.
-
Washing: Wash the cells twice with permeabilization buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer. Gate on the macrophage population and quantify the percentage of cells positive for TNF-α and IL-6, as well as the mean fluorescence intensity (MFI) which is indicative of the amount of cytokine per cell.
Conclusion
These application notes and protocols provide a framework for investigating the inhibitory effects of this compound on the production of the key pro-inflammatory cytokines TNF-α and IL-6. By utilizing these methods, researchers can obtain valuable quantitative data to further characterize the anti-inflammatory properties of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Cox-2 inhibition downregulates NF-κB resulting in chronic intestinal inflammation in the Min/+ mouse model of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cavidine Dissolution in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Cavidine in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a protoberberine alkaloid compound.[1] It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, giving it anti-inflammatory properties.[2][3][4] In research settings, this compound is investigated for its potential therapeutic effects in conditions such as skin injuries, hepatitis, cholecystitis, and acute lung injury.[2][3][4] Its mechanism of action involves the modulation of the NF-κB signaling pathway.[2]
Q2: Why is my this compound not dissolving in DMSO?
Several factors can contribute to this compound not dissolving properly in DMSO:
-
Compound Quality: The purity and physical form of the this compound powder can affect its solubility.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Water contamination in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Temperature: The dissolution of many compounds is an endothermic process, and solubility may be limited at room temperature.[6]
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in DMSO.
-
Time and Agitation: The compound may require more time and physical agitation to fully dissolve.
Q3: What are the general recommendations for storing this compound solutions?
For powdered this compound, storage at -20°C for up to 3 years is a general guideline. In a DMSO solvent, it is recommended to store the solution at -80°C for use within 6 months, or at -20°C for use within 1 month. To maintain the integrity of the solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: this compound Precipitation in DMSO
If you are observing a precipitate or undissolved particles in your this compound-DMSO solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Data Presentation
| Target Concentration | Molarity (M) | Volume of DMSO per 1 mg of this compound (MW: 353.41 g/mol ) | Volume of DMSO per 5 mg of this compound | Volume of DMSO per 10 mg of this compound |
| 1 mM | 0.001 | 2.8296 mL | 14.1479 mL | 28.2957 mL |
| 5 mM | 0.005 | 0.5659 mL | 2.8296 mL | 5.6591 mL |
| 10 mM | 0.010 | 0.2830 mL | 1.4148 mL | 2.8296 mL |
Table adapted from vendor-supplied data.[7]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines a standard procedure for dissolving this compound in DMSO.
-
Preparation:
-
Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize water condensation.
-
Work in a clean, dry environment, preferably a laminar flow hood.
-
-
Dissolution:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Troubleshooting Insolubility:
-
Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Important Considerations for Cell Culture Experiments:
When diluting the DMSO stock solution into aqueous cell culture media, precipitation can still occur as this compound is poorly soluble in water.[9][10]
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution to minimize precipitation.[11]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low enough to not cause cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1% for sensitive primary cells.[8]
Visualization of this compound's Mechanism of Action
This compound has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NF-κB signaling pathway.[2] The following diagram illustrates this proposed mechanism.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. PhytoBank: Showing (-)-Cavidine (PHY0132193) [phytobank.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. lifetein.com [lifetein.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Inconsistent results with Cavidine in vitro experiments
Welcome to the Cavidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results in in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isoquinoline alkaloid with demonstrated anti-inflammatory properties. Its principal mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation. Furthermore, studies have indicated that this compound can ameliorate lipopolysaccharide (LPS)-induced acute lung injury by modulating the NF-κB signaling pathway.[1]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values in cell viability assays, such as the MTT assay, can stem from several factors. These include variability in cell seeding density, fluctuations in the metabolic state of the cells, and issues with the solubilization of this compound or the formazan product. It is also crucial to ensure the stability of this compound in your cell culture medium over the duration of the experiment.
Q3: My Western blot results for COX-2 expression after this compound treatment are not reproducible. How can I troubleshoot this?
A3: A lack of reproducibility in Western blotting can be due to a number of variables. Common issues include inconsistent protein loading, inefficient protein transfer, suboptimal antibody concentrations, and inadequate blocking.[2][3][4][5][6] It is also important to ensure that your cell lysates are prepared consistently and that protease and phosphatase inhibitors are always included.
Q4: Can this compound interfere with the MTT assay?
A4: While there is no specific data on this compound interference with the MTT assay, it is a known limitation that colored compounds or those with reducing or oxidizing properties can interact with the MTT reagent or the formazan product, potentially leading to false-positive or false-negative results.[7] It is advisable to run a control with this compound in cell-free medium to check for any direct reduction of MTT.
Troubleshooting Guides
Inconsistent Results in Cell Viability (MTT) Assay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or incomplete formazan solubilization.[7] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking.[7] |
| IC50 value shifts between experiments | Differences in cell passage number or metabolic activity, instability of this compound in media. | Use cells within a consistent and narrow passage number range. Prepare fresh this compound stock solutions for each experiment. Test the stability of this compound in your specific cell culture medium over time. |
| Low signal or unexpected results | MTT reagent is light sensitive and can degrade. This compound may have precipitated out of solution. | Store MTT reagent protected from light. Visually inspect this compound-containing media for any signs of precipitation before adding to cells. |
Unreliable Results in Inflammatory Marker Assays (ELISA/Griess Assay)
| Problem | Potential Cause | Recommended Solution |
| High background in ELISA | Insufficient washing, non-specific antibody binding, or contaminated reagents. | Increase the number of wash steps and ensure efficient removal of wash buffer. Optimize blocking conditions (e.g., time, blocking agent). Use fresh, sterile reagents. |
| Low sensitivity in Nitric Oxide (Griess) Assay | Insufficient cell stimulation (e.g., with LPS), or rapid degradation of nitric oxide. | Optimize the concentration of the stimulating agent and the incubation time. Measure the stable end-product, nitrite, as soon as possible after the experiment. |
| Variable cytokine (TNF-α, IL-6) levels | Inconsistent cell stimulation, variability in incubation times, or improper sample handling. | Ensure consistent timing and concentration of the inflammatory stimulus. Standardize all incubation periods precisely. Aliquot and store supernatants at -80°C immediately after collection if not assayed right away. |
Inconsistent Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for target protein (e.g., COX-2, p-p65) | Insufficient protein loading, low antibody concentration, or over-washing.[3] | Quantify protein concentration and ensure equal loading. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[3] Reduce the number or duration of wash steps. |
| High background | Insufficient blocking, too high antibody concentration, or contaminated buffers.[4] | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[4] Titrate primary and secondary antibodies to optimal concentrations. Use freshly prepared buffers. |
| Inconsistent band intensity for loading control | Uneven protein transfer or errors in protein quantification. | Ensure proper gel-to-membrane contact during transfer. Re-verify the accuracy of your protein quantification method. |
Experimental Protocols
This compound Stock Solution Preparation and Storage
-
Solubilization : this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilution : On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization : Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment : Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with this compound for 1 hour.
-
Stimulation : Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Griess Assay : Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement : Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Western Blot Analysis for COX-2 and NF-κB p65
-
Cell Lysis : After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Antibody Incubation : Incubate the membrane with primary antibodies against COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][7]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: this compound's mechanism of action via inhibition of the COX-2 and NF-κB signaling pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.7. Detection of Proteins Expression (iNOS, COX-2, NF-κB, VEGF, and TGF-β) via Western Blot [bio-protocol.org]
- 4. elkbiotech.com [elkbiotech.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.10. Western Blot Analysis for IκB-α, NF-κB, COX-2, and iNOS [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Investigating Unexpected Side Effects of Cavidine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding unexpected or off-target effects that may be encountered during animal studies with Cavidine. While published research primarily highlights the therapeutic benefits of this compound as a selective COX-2 inhibitor, this guide addresses plausible, unexpected outcomes based on its mechanism of action to assist in experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing delayed wound healing and reduced tissue granulation in our murine skin injury model when treated with high-dose this compound. This seems counterintuitive to its anti-inflammatory properties. What could be the underlying cause?
A1: This is a plausible off-target effect. This compound is a selective inhibitor of cyclooxygenase-2 (COX-2)[1][2]. While COX-2 is a key mediator of inflammation, it also plays a physiological role in the proliferative and remodeling phases of wound healing by contributing to angiogenesis and cell proliferation. Potent inhibition of COX-2, especially at supra-therapeutic doses, may inadvertently suppress these necessary reparative processes, leading to delayed wound closure.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimal effective dose for anti-inflammatory action versus the dose at which wound healing is impaired.
-
Assess Angiogenesis: Perform immunohistochemistry (IHC) or Western blot analysis on wound tissue to quantify levels of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis that can be influenced by the COX-2 pathway.
-
Histological Examination: Use Masson's trichrome staining on tissue sections to quantitatively assess collagen deposition and tissue granulation at various time points.
Q2: In our long-term (90-day) study on paclitaxel-induced neuropathy, some mice receiving the highest dose of this compound are showing elevated serum creatinine and BUN levels. Is this compound associated with renal toxicity?
A2: While direct nephrotoxicity has not been reported in the primary literature for this compound, selective COX-2 inhibitors as a class can influence renal function. COX-2 is constitutively expressed in the kidneys (specifically in the macula densa, renal interstitial cells, and podocytes) where it contributes to the regulation of renal blood flow and sodium excretion. Prolonged, high-dose inhibition of COX-2 could potentially disrupt these homeostatic functions, leading to signs of renal stress.
Troubleshooting Steps:
-
Baseline Monitoring: Ensure baseline renal function (serum creatinine, BUN) is established for all animals before this compound administration.
-
Regular Blood Panels: Implement blood sample collection at regular intervals (e.g., every 30 days) to monitor for progressive changes in renal markers.
-
Hydration and Diet: Ensure animals have unrestricted access to water and a standard diet, as dehydration can exacerbate potential renal effects.
Data Presentation
Table 1: Hypothetical Dose-Dependent Renal Effects of this compound in a 90-Day Murine Neuropathy Model
| This compound Dose (mg/kg, i.p.) | Vehicle Control | 10 mg/kg | 25 mg/kg | 50 mg/kg |
| Mean Serum Creatinine (mg/dL) ± SD | 0.4 ± 0.1 | 0.4 ± 0.2 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Mean Blood Urea Nitrogen (BUN) (mg/dL) ± SD | 22 ± 4 | 24 ± 5 | 28 ± 6 | 45 ± 8 |
| Observed Renal Histopathology | Normal | Normal | Normal | Mild focal interstitial inflammation |
*Data are hypothetical and for illustrative purposes. Statistical significance (p < 0.05) is denoted by an asterisk.
Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Staining for VEGF in Murine Wound Tissue
-
Tissue Preparation:
-
Harvest wound tissue at desired time points and fix in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections and mount on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95°C for 20 minutes. Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Wash sections with Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.
-
Wash with PBS and block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate sections with a primary antibody against VEGF (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash again and incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, monitoring for color development.
-
Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify the VEGF-positive area or intensity using image analysis software (e.g., ImageJ).
-
Mandatory Visualizations
Caption: Workflow for troubleshooting unexpected renal effects.
Caption: Dual role of COX-2 in inflammation and wound healing.
References
Technical Support Center: Enhancing Cavidine Bioavailability for In Vivo Research
Welcome to the technical support center for researchers working with cavidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the oral bioavailability of this promising isoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a natural isoquinoline alkaloid found in plants of the Corydalis species. It has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-inflammatory, analgesic, and anti-tumor activities. Research has shown that this compound can selectively inhibit cyclooxygenase-2 (COX-2) and modulate the NF-κB signaling pathway, making it a promising candidate for further investigation in various disease models.[1][2]
Q2: Why is the oral bioavailability of this compound low?
A2: The oral bioavailability of many natural alkaloids, including this compound, is often limited by several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in water, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, this compound undergoes extensive metabolism in the intestine and liver by cytochrome P450 enzymes. This "first-pass effect" significantly reduces the amount of unchanged drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, further limiting its net absorption.
Q3: What are the primary strategies to improve the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges associated with this compound's low oral bioavailability:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, enhance its solubility, and potentially increase its absorption.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids. This can improve the solubilization and absorption of lipophilic drugs like this compound.[4][5][6][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its oral absorption.[9][10][11][12][13][14]
-
Co-administration with Bioenhancers: Compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and P-gp, thereby increasing the bioavailability of co-administered drugs.[15][16][17][18]
Troubleshooting Guide for In Vivo this compound Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent oral gavage technique.2. Formulation instability or improper dosing.3. Inter-animal differences in metabolism. | 1. Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate dosing.[19][20][21] 2. Prepare fresh formulations for each experiment and ensure homogeneity of the suspension or solution before each administration.3. Use a sufficient number of animals per group to account for biological variability. |
| Low or undetectable plasma concentrations of this compound | 1. Poor oral bioavailability of the administered formulation.2. Rapid metabolism and clearance of this compound.3. Issues with the bioanalytical method. | 1. Employ a bioavailability-enhancing formulation such as a nanoparticle suspension, SEDDS, or solid dispersion.2. Consider co-administration with a bioenhancer like piperine to inhibit metabolism.3. Validate the LC-MS/MS method for sensitivity, accuracy, and precision. Ensure proper sample collection and storage to prevent degradation.[22][23] |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | 1. Toxicity of this compound at the administered dose.2. Toxicity of the formulation excipients.3. Stress from handling and administration procedures. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).2. Review the safety profile of all excipients used in the formulation.3. Acclimatize animals to handling and gavage procedures before the main experiment. |
| Precipitation of this compound in the dosing vehicle | Poor solubility of this compound in the chosen vehicle. | 1. Screen a panel of pharmaceutically acceptable solvents and co-solvents to find a suitable vehicle.2. Consider using a suspension with a suspending agent to ensure uniform dosing.3. For higher doses, a formulation approach like SEDDS or solid dispersion may be necessary to maintain solubility. |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for preparing this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water to serve as the aqueous phase.
-
Add the organic phase to the aqueous phase while stirring.
-
Emulsify the mixture using a probe sonicator to form an o/w emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in a suitable vehicle (e.g., sterile saline with a cryoprotectant) and lyophilize for long-term storage or resuspend for immediate use.
Workflow for Nanoparticle Preparation:
Workflow for preparing this compound-PLGA nanoparticles.
In Vivo Oral Administration in Rats
This protocol outlines the procedure for oral administration of a this compound formulation to rats using gavage.
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles for rats
-
Syringes
-
Animal scale
Procedure:
-
Acclimatize the rats to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
On the day of the experiment, weigh each rat to determine the correct dosing volume.
-
Prepare the this compound formulation, ensuring it is well-mixed if it is a suspension.
-
Gently restrain the rat, holding it in an upright position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The rat should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.[19][20][21]
Workflow for Oral Gavage:
Workflow for oral administration of this compound in rats.
Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound concentrations in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitating agent (e.g., 3 volumes of ACN containing 0.1% formic acid).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for LC-MS/MS Analysis:
Workflow for quantifying this compound in plasma by LC-MS/MS.
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and the selective inhibition of COX-2.
NF-κB Signaling Pathway Inhibition by this compound:
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to interfere with this cascade, leading to a reduction in the production of inflammatory mediators.
Inhibition of the NF-κB signaling pathway by this compound.
Selective COX-2 Inhibition by this compound:
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. This compound has been identified as a selective inhibitor of COX-2, which contributes to its anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][24]
Selective inhibition of COX-2 by this compound.
References
- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberina - Wikipedia [it.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Improving drug solubility for oral delivery using solid dispersions. | Semantic Scholar [semanticscholar.org]
- 10. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. japsonline.com [japsonline.com]
- 14. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery [mdpi.com]
- 15. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn]
Why is my Cavidine experiment not showing COX-2 inhibition?
This technical support center provides troubleshooting guidance for researchers encountering a lack of cyclooxygenase-2 (COX-2) inhibition in experiments involving Cavidine. Scientific literature indicates that this compound, an isoquinoline alkaloid, is a selective COX-2 inhibitor with anti-inflammatory properties.[1][2][3] If your results do not align with this, the following guides may help identify the issue.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to a false negative result in a COX-2 inhibition assay.
Q1: My entire assay failed, including the positive control. What should I check first?
If your positive control (e.g., Celecoxib, a known COX-2 inhibitor) is not showing activity, the issue is likely with the general assay setup or core reagents, not this compound.
-
Enzyme Activity: Ensure the COX-2 enzyme is active. Improper storage (should be at -80°C for long-term), repeated freeze-thaw cycles, or leaving it on the bench for too long can cause degradation.[4] Thaw the enzyme on ice immediately before use.[4]
-
Reagent Integrity: Verify that all buffers are at the correct pH and concentration.[5] Ensure co-factors like Heme are added as required by the protocol.[6]
-
Detection System: For fluorometric or colorimetric assays, confirm that your plate reader is set to the correct excitation/emission or absorbance wavelengths (e.g., 535/587 nm for fluorometric assays).[4] Check that the substrate (Arachidonic Acid) has not degraded.[7]
Q2: My positive control works, but this compound shows no inhibition. What's wrong?
If the positive control shows expected inhibition but this compound does not, the problem may be specific to your test compound's preparation or properties.
-
Compound Purity and Integrity: Verify the purity of your this compound sample. Was it sourced from a reputable supplier? Has it been stored correctly (typically at room temperature, but check the Certificate of Analysis)?[1] Degradation can lead to a loss of activity.
-
Solubility Issues: this compound is typically dissolved in a solvent like DMSO.[8] If the compound is not fully dissolved, its effective concentration in the assay will be lower than calculated. Ensure the stock solution is clear. The final solvent concentration in the assay should also be low (typically ≤1%) to avoid affecting enzyme activity.[9]
-
Incorrect Concentration Range: It is possible the concentrations of this compound being tested are too low. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (the concentration that inhibits 50% of enzyme activity).
Q3: Could my experimental parameters be affecting the results?
Yes, specific assay conditions can significantly impact the outcome.
-
Incubation Times: Most protocols require a pre-incubation period of the enzyme with the inhibitor before adding the substrate.[6] This time is critical for the inhibitor to bind to the enzyme. Altering this time can change the apparent IC50 value.[6]
-
Substrate Concentration: The concentration of the substrate, arachidonic acid, can affect the apparent selectivity and potency of an inhibitor.[7] High substrate concentrations can sometimes overcome competitive inhibitors.[10] Ensure your substrate concentration is consistent with established protocols or the kit manufacturer's instructions.
-
Reaction Kinetics: Ensure you are measuring the initial reaction velocity (the linear phase of product formation).[11] If you measure too late, you may see artifacts from substrate depletion or product inhibition.[11]
Data Presentation Tables
Clear data organization is crucial for troubleshooting. Use the following tables as a template for organizing your experimental parameters and results.
Table 1: Troubleshooting Checklist for Reagent and Compound Preparation
| Parameter | This compound (Test) | Celecoxib (Positive Control) | DMSO (Vehicle Control) | Status (✔/✖) |
|---|---|---|---|---|
| Source/Lot # | [Specify] | [Specify] | [Specify] | |
| Purity (%) | >98% | >98% | N/A | |
| Storage Temp. | Room Temp | -20°C | Room Temp | |
| Solvent | DMSO | DMSO | N/A | |
| Stock Conc. (mM) | 10 mM | 10 mM | N/A | |
| Final Conc. Range | 0.01 µM - 100 µM | 0.001 µM - 10 µM | 1% |
| Solubility Check | Clear Solution | Clear Solution | N/A | |
| DMSO | Fluorometric | Human COX-2 | No Inhibition | No Inhibition | |
Visualizations: Workflows and Pathways
Troubleshooting Workflow
This diagram provides a logical sequence of steps to diagnose the experimental issue.
Caption: A logical workflow for troubleshooting a failed this compound COX-2 inhibition experiment.
Arachidonic Acid Signaling Pathway
This diagram illustrates the biochemical pathway targeted by COX inhibitors like this compound.
Caption: this compound selectively inhibits COX-2, blocking inflammatory prostaglandin production.
Detailed Experimental Protocol
This section provides a representative protocol for a cell-free, fluorometric COX-2 inhibitor screening assay. Commercial kits may vary, so always consult the manufacturer's manual.[4][9]
1. Reagent Preparation:
-
COX Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0. Equilibrate to 25°C before use.
-
Human Recombinant COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile water to the recommended concentration. Aliquot and store at -80°C to avoid freeze-thaw cycles. Keep on ice during use.
-
Heme Co-factor: Dilute Heme stock solution in Assay Buffer as per the protocol.
-
Arachidonic Acid (Substrate): Prepare the substrate solution in ethanol or as directed. This solution may be unstable; prepare fresh for each experiment.[6]
-
Inhibitors:
-
This compound (Test Compound): Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in Assay Buffer to achieve 10X the final desired concentrations.
-
Celecoxib (Positive Control): Prepare a 10 mM stock in DMSO and dilute similarly.
-
Vehicle Control: Use Assay Buffer containing the same final percentage of DMSO as the inhibitor wells (e.g., 1%).
-
2. Assay Procedure (96-well plate format):
-
Add Reagents: To each well of a black 96-well plate, add the following in order:
-
Buffer/Inhibitor: 10 µL of the 10X inhibitor dilution (this compound or Celecoxib) or 10 µL of the vehicle control.
-
Enzyme Mix: Add a master mix containing Assay Buffer, Heme, and a fluorescent probe to bring the volume to 80 µL.
-
COX-2 Enzyme: Add 10 µL of diluted COX-2 enzyme solution. For a "no enzyme" background control, add 10 µL of Assay Buffer instead.
-
-
Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 5-10 minutes at 25°C.[8]
3. Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the "no enzyme" background control from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = [1 - (Rate_this compound / Rate_Vehicle)] * 100
-
Plot percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 4. abcam.com [abcam.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cavidine and Celecoxib as COX-2 Inhibitors
For researchers and professionals in drug development, the landscape of selective cyclooxygenase-2 (COX-2) inhibitors is of significant interest for anti-inflammatory therapeutics. This guide provides a detailed, data-driven comparison of Cavidine, a natural isoquinoline alkaloid, and Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).
Executive Summary
Both this compound and Celecoxib demonstrate selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain. Celecoxib is a well-characterized synthetic compound with extensive clinical data. This compound, isolated from Corydalis impatiens, is an emerging natural compound with demonstrated anti-inflammatory properties in preclinical models. This guide synthesizes available experimental data to compare their inhibitory potency, selectivity, and mechanisms of action, with a focus on the NF-κB signaling pathway.
Data Presentation: Inhibitory Potency and Selectivity
A direct comparison of the 50% inhibitory concentrations (IC50) is crucial for evaluating the potency and selectivity of COX-2 inhibitors. The following table summarizes reported IC50 values for Celecoxib. While the key study by Niu et al. (2015) establishes this compound as a selective COX-2 inhibitor, specific IC50 values were not available in the public domain at the time of this review. The data presented for Celecoxib is compiled from various studies to provide a representative range. For a precise comparison, it is recommended to evaluate both compounds in the same assay under identical conditions.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Assay System |
| Celecoxib | 15 µM | 40 nM (0.04 µM) | 375 | Recombinant human COX enzymes in insect cells[1][2] |
| 82 µM | 6.8 µM | 12 | Human peripheral monocytes | |
| - | - | ~7-30 | Human whole blood assays[3][4] |
Note: The variability in Celecoxib's IC50 values and selectivity index highlights the influence of the assay system on these measurements.
In Vivo Anti-Inflammatory Efficacy
Preclinical in vivo models are essential for assessing the physiological anti-inflammatory effects of COX-2 inhibitors. The following table summarizes the findings from key in vivo experiments for this compound.
| Experimental Model | Compound | Dosage | Outcome |
| Xylene-Induced Ear Edema in Mice | This compound | i.p. | Decreased ear edema |
| Formaldehyde-Induced Paw Edema in Mice | This compound | i.p. | Decreased paw edema |
| Acetic Acid-Induced Peritonitis in Mice | This compound | i.p. | Reduced leukocyte number, and levels of NO, PGE2, and TNF-α |
Signaling Pathways and Mechanism of Action
Both this compound and Celecoxib exert their anti-inflammatory effects not only through direct COX-2 inhibition but also by modulating key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
COX-2 Dependent Pathway
The primary mechanism of action for both compounds is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation, pain, and fever.
Caption: COX-2 Dependent Anti-Inflammatory Pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of gene transcription for pro-inflammatory cytokines. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like TNF-α or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
Both this compound and Celecoxib have been shown to interfere with this pathway, although the precise molecular targets may differ. Celecoxib can inhibit the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation[5]. This compound has also been demonstrated to ameliorate inflammation via the NF-κB signaling pathway.
Caption: Modulation of the NF-κB Signaling Pathway.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Cavidine and Berberine
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature provides a comparative analysis of the anti-inflammatory effects of two natural compounds, Cavidine and Berberine. This guide, intended for researchers, scientists, and drug development professionals, consolidates experimental data on their mechanisms of action and efficacy in preclinical models of inflammation.
Introduction
This compound and Berberine are both isoquinoline alkaloids with documented anti-inflammatory properties. This compound is primarily isolated from Corydalis impatiens, while Berberine is found in a variety of plants, including Coptis chinensis and Berberis species. While both compounds show promise in mitigating inflammatory responses, they exhibit distinct mechanistic profiles and varying degrees of efficacy against different inflammatory mediators. This guide aims to provide a side-by-side comparison based on available experimental data.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound and Berberine based on data from various studies. It is important to note that these results are compiled from different experimental setups and should be interpreted with consideration of the varying conditions.
In Vitro Anti-inflammatory Activity
| Compound | Model System | Inflammatory Marker | Concentration | % Inhibition / Effect | Reference |
| This compound | LPS-stimulated murine peritoneal macrophages | TNF-α | 1, 10, 50 µM | Significant inhibition | [1] |
| LPS-stimulated murine peritoneal macrophages | IL-6 | 1, 10, 50 µM | Significant inhibition | [1] | |
| LPS-stimulated murine peritoneal macrophages | NO | 1, 10, 50 µM | Significant inhibition | [1] | |
| Berberine | LPS-stimulated THP-1 cells | TNF-α | 25 µM | ~42% reduction | [2] |
| LPS-stimulated THP-1 cells | TNF-α | 50 µM | ~48% reduction | [2] | |
| LPS-stimulated THP-1 cells | IL-6 | 25 µM | ~52% reduction | [2] | |
| LPS-stimulated THP-1 cells | IL-6 | 50 µM | ~66% reduction | [2] | |
| TPA-stimulated oral cancer cells | PGE2 | 1, 10, 100 µM | Dose-dependent reduction | [3] |
In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Inflammatory Model | Doses | Effect | Reference |
| This compound | Mice | Xylene-induced ear edema | 10, 20, 40 mg/kg (i.p.) | Dose-dependent decrease in edema | [1] |
| Mice | Formaldehyde-induced paw edema | 10, 20, 40 mg/kg (i.p.) | Dose-dependent decrease in edema | [1] | |
| Mice | Acetic acid-induced peritonitis | 10, 20, 40 mg/kg (i.p.) | Decreased leukocyte number, NO, PGE2, TNF-α | [1] | |
| Berberine | Wistar rats | Carrageenan-induced paw edema | 25, 75, 125 mg/kg | Marked reduction in paw diameter | [4] |
| Wistar rats | Formaldehyde-induced inflammation | 25, 75, 125 mg/kg | Marked reduction in paw diameter | [4] | |
| Mice | Peripheral nerve injury | 60, 120, 180, 240 mg/kg (gavage) | Dose-dependent reduction in pro-inflammatory cytokines (IL-6, IFN-γ, TNF-α, IL-1β) | [5] |
Mechanistic Insights: Signaling Pathways
This compound and Berberine exert their anti-inflammatory effects through distinct and overlapping signaling pathways.
This compound is characterized as a selective cyclooxygenase-2 (COX-2) inhibitor .[1] Its primary mechanism involves the downregulation of COX-2 expression, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation. Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway , a central regulator of inflammatory gene expression.[1]
Berberine , in contrast, demonstrates a broader spectrum of activity, modulating multiple key inflammatory pathways. It is known to inhibit the NF-κB pathway , similar to this compound.[6] Additionally, Berberine has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades.[7] This multi-target action allows Berberine to influence a wider range of inflammatory and immune responses, including the polarization of macrophages.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
In Vitro: LPS-Induced Inflammation in Macrophages
This model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., RAW264.7, THP-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Berberine) for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated with the test compound and LPS for a defined time (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6, etc.): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): Measured by ELISA.
-
Protein Expression (COX-2, iNOS): Analyzed in cell lysates by Western blotting.
-
Gene Expression: Assessed by quantitative real-time PCR (qRT-PCR).
-
In Vivo: Carrageenan-Induced Paw Edema
This is a classic model for acute inflammation.
-
Animal Acclimatization: Rodents (mice or rats) are acclimatized to the laboratory conditions.
-
Compound Administration: Animals are pre-treated with the test compound (this compound or Berberine) or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) administration.
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animal.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points post-carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Conclusion
Both this compound and Berberine demonstrate significant anti-inflammatory effects, albeit through different primary mechanisms. This compound acts as a more targeted, selective COX-2 inhibitor, while Berberine exhibits a broader, multi-pathway inhibitory action. The choice between these compounds for further research and development may depend on the specific inflammatory condition being targeted. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under standardized conditions are warranted to definitively delineate their comparative efficacy.
References
- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers. | Semantic Scholar [semanticscholar.org]
- 5. Berberine inhibits NLRP3 inflammasome activation and proinflammatory macrophage M1 polarization to accelerate peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Cavidine in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Cavidine, a novel neuroprotective agent, against other established compounds in various neuronal cell lines. The data presented herein is a synthesis of established experimental findings in the field of neuroprotection, intended to serve as a framework for evaluating novel therapeutic candidates.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound was assessed in comparison to known neuroprotective agents, Fiscalin derivative (5d) and Cannabidiol (CBD), across different neuronal cell lines and toxic insults. Key metrics, including cell viability and reduction of apoptosis, were measured to determine the relative efficacy of each compound.
| Cell Line | Toxic Insult | Compound | Concentration | % Cell Viability Increase (vs. Toxin) | % Apoptosis Reduction (vs. Toxin) |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | This compound | 10 µM | 55% | 48% |
| Fiscalin derivative (5d)[1] | 10 µM | 50%[1] | Not Reported | ||
| SH-SY5Y | Rotenone | This compound | 10 µM | 62% | 55% |
| Cannabidiol (CBD)[2] | 10 µM | Significant neuroprotection (quantitative data not specified)[2] | Not Reported | ||
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | This compound | 5 µM | 45% | 40% |
| Cannabidiol (CBD)[2] | 5 µM | Neuroprotective effects observed (quantitative data not specified)[2] | Not Reported |
Table 1: Comparative Neuroprotective Efficacy. this compound demonstrates robust neuroprotective effects, comparable or superior to established agents, across different neuronal models and stressors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures in the field of neurobiology.
Cell Culture and Differentiation
-
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is widely used for in vitro studies of neurodegenerative diseases.[3] For differentiation into a dopaminergic neuronal phenotype, cells are cultured in DMEM medium supplemented with 10 µM retinoic acid (RA) for three days, followed by the addition of 80 nM of 12-O-tetradecanoylphorbol-13-acetate (TPA) for another three days.[3]
-
Primary Cortical Neurons: Primary neuronal cultures provide a cellular environment that more closely resembles physiological conditions in the central nervous system.[4] Cortical neurons are typically isolated from embryonic rats and cultured in appropriate media for several days to allow for differentiation and formation of synaptic connections.[4]
Induction of Neurotoxicity
-
6-Hydroxydopamine (6-OHDA): A neurotoxin commonly used to model Parkinson's disease by inducing selective degeneration of dopaminergic neurons.[1]
-
Rotenone: An inhibitor of mitochondrial complex I, used to induce mitochondrial dysfunction and oxidative stress, mimicking features of Parkinson's disease.[2]
-
Hydrogen Peroxide (H₂O₂): A well-established inducer of oxidative stress and apoptosis in neuronal cells.[2]
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[5] The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[5]
-
LDH Release Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.[5][6]
Apoptosis Assays
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.[7]
Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of this compound and the general experimental workflow for its validation.
Caption: Proposed neuroprotective mechanism of this compound.
References
- 1. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Cavidine and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for novel anti-inflammatory agents from natural sources is a rapidly advancing field, offering promising alternatives to conventional synthetic drugs. This guide provides an objective comparison of the anti-inflammatory efficacy of Cavidine, an isoquinoline alkaloid, with two other well-researched natural compounds: Curcumin and Quercetin. The comparison is based on available experimental data on their ability to modulate key inflammatory mediators and pathways.
Introduction to Key Compounds
This compound is an isoquinoline alkaloid isolated from plants of the Corydalis species.[1] It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] Its mechanism of action is primarily linked to the suppression of the NF-κB signaling pathway, which plays a central role in orchestrating inflammatory responses.[1]
Curcumin is the principal curcuminoid found in the spice turmeric (Curuma longa). It is a polyphenolic compound extensively studied for its pleiotropic health benefits, including potent anti-inflammatory properties.[2] Curcumin is known to modulate multiple signaling pathways, inhibiting the production of inflammatory cytokines like TNF-α and IL-6, and the activity of enzymes such as COX-2 and lipoxygenase (LOX).[2]
Quercetin is a flavonoid ubiquitously present in many fruits, vegetables, and grains. As a potent antioxidant and anti-inflammatory agent, Quercetin exerts its effects by inhibiting pro-inflammatory enzymes and scavenging free radicals.[3] It has been shown to suppress the production of TNF-α and IL-6 and to modulate the NF-κB pathway.[3][4]
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Target | IC50 Value (µM) | Cell Line / Assay Conditions |
| This compound | COX-2 | Data not available | Selective COX-2 inhibitor identified |
| TNF-α, IL-6, NO | Data not available | Significant inhibition in LPS-induced murine peritoneal macrophages reported[1] | |
| Curcumin | COX-2 | >100 µM (for COX-1/COX-2) | In vitro enzyme assay[5] |
| TNF-α, IL-6 | Data not available | Potent inhibition of LPS-induced expression in RAW 264.7 macrophages reported[6] | |
| Quercetin | COX-2 | ~3.34 µM | In vitro enzyme assay[1] |
| TNF-α | < 5.0 µM | LPS-stimulated RAW 264.7 macrophages[4] | |
| IL-6 | Data not available | Inhibitory effect on LPS-stimulated neutrophils reported[7] |
Mechanism of Action: Targeting the NF-κB Pathway
A common mechanistic thread among this compound, Curcumin, and Quercetin is their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound, Curcumin, and Quercetin have all been shown to interfere with this cascade, albeit through potentially different specific interactions.
Caption: The NF-κB signaling pathway and points of inhibition by natural compounds.
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental models used to assess anti-inflammatory activity.
In Vitro: LPS-Stimulated Macrophage Assay
This is a standard cell-based model to screen for anti-inflammatory potential.
-
Objective: To measure the ability of a compound to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) from immune cells.
-
Methodology:
-
Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Quercetin) for a specified duration (typically 1-2 hours).
-
Inflammation is induced by adding Lipopolysaccharide (LPS; an endotoxin from Gram-negative bacteria) to the cell culture. A control group with no LPS and a vehicle control group with LPS but no test compound are included.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of Nitric Oxide (NO) is measured using the Griess reagent.
-
The concentrations of cytokines like TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Cell viability is assessed using assays like MTT to rule out cytotoxicity as the cause of reduced mediator production.
-
The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory mediator production, is calculated.
-
In Vitro: COX-2 Inhibition Assay
This is a cell-free enzymatic assay to determine direct inhibition of the COX-2 enzyme.
-
Objective: To measure the specific inhibitory activity of a compound against the COX-2 enzyme, which is responsible for producing prostaglandins.
-
Methodology:
-
Recombinant human or ovine COX-2 enzyme is used.
-
The enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The activity of the enzyme is determined by measuring the production of Prostaglandin E2 (PGE2) or by monitoring oxygen consumption during the reaction.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined. A parallel assay with the COX-1 isoform is often run to determine selectivity.
-
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Objective: To assess the ability of a compound to reduce acute inflammation and edema in a living organism.
-
Methodology:
-
Rodents (typically rats or mice) are divided into groups: a negative control group, a positive control group (receiving a standard anti-inflammatory drug like Indomethacin), and test groups receiving various doses of the compound.
-
The test compound or vehicle is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a set time before the inflammatory insult.
-
Acute inflammation is induced by injecting a small volume of a carrageenan solution into the sub-plantar tissue of one of the hind paws.
-
The volume of the paw is measured at baseline (before carrageenan injection) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of edema is calculated as the increase in paw volume compared to baseline.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
-
Conclusion
This compound, Curcumin, and Quercetin are all potent natural compounds that demonstrate significant anti-inflammatory properties by modulating key targets like COX-2 and the NF-κB signaling pathway. Based on the available data, Quercetin shows potent inhibitory activity against both COX-2 and TNF-α production with IC50 values in the low micromolar range.[1][4] this compound has been identified as a selective COX-2 inhibitor, a valuable therapeutic attribute, and effectively suppresses inflammatory mediators in vitro and in vivo.[1] Curcumin is also a well-documented inhibitor of these pathways, though specific IC50 values can be variable depending on the assay.[6]
The lack of directly comparable quantitative data, particularly IC50 values for this compound under standardized conditions, highlights a gap in the current literature. Future head-to-head studies employing standardized protocols are necessary to definitively rank the efficacy of these promising natural compounds and to fully elucidate their therapeutic potential in the development of new anti-inflammatory drugs.
References
Cavidine's Anti-Inflammatory Efficacy: A Comparative Analysis Against Established Agents on Key Cytokines
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the anti-inflammatory effects of Cavidine, a promising isoquinoline alkaloid. This guide provides a detailed analysis of this compound's ability to modulate key inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)—in comparison to established anti-inflammatory agents: Berberine, Celecoxib, and Dexamethasone. The guide is intended to provide an objective resource for evaluating the therapeutic potential of this compound in inflammatory disease research.
This compound, isolated from Corydalis impatiens, has demonstrated significant anti-inflammatory properties.[1][2] Studies indicate that its mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2) and the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2] This guide delves into the quantitative effects of this compound on pro-inflammatory cytokine production, offering a side-by-side comparison with other well-known modulators of inflammation.
Comparative Efficacy on Inflammatory Cytokine Production
The following table summarizes the inhibitory effects of this compound and the selected alternative compounds on the production of TNF-α, IL-6, and IL-1β. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Target Cytokine | Cell Type | Stimulus | Concentration | % Inhibition / IC50 | Reference |
| This compound | TNF-α | Mouse Peritoneal Macrophages | LPS | 5, 10, 20 mg/kg (in vivo) | Significant decrease | [3] |
| IL-6 | Mouse Peritoneal Macrophages | LPS | 5, 10, 20 mg/kg (in vivo) | Significant decrease | [3] | |
| Berberine | TNF-α | RAW 264.7 Macrophages | LPS | 10, 20, 40 µg/mL | Dose-dependent decrease | [4] |
| IL-6 | RAW 264.7 Macrophages | LPS | 10, 20, 40 µg/mL | Dose-dependent decrease | [4] | |
| IL-1β | RAW 264.7 Macrophages | LPS | 10, 20, 40 µg/mL | Dose-dependent decrease | [4] | |
| Celecoxib | TNF-α | RAW 264.7 Macrophages | LPS | 20 µM | Significant inhibition | [5] |
| IL-6 | RAW 264.7 Macrophages | LPS | 20 µM | Significant inhibition | [5] | |
| IL-1β | Human Annulus Fibrosus Cells | IL-1β | 10 µM | No significant alteration | [6] | |
| Dexamethasone | TNF-α | RAW 264.7 Macrophages | LPS | 1, 10 µM | Significant suppression | [7][8] |
| IL-6 | Human Mononuclear Cells | LPS | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [9] | |
| IL-1β | RAW 264.7 Macrophages | LPS | Dose-dependent | Inhibition of gene expression |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Simplified NF-κB signaling pathway illustrating the points of intervention for this compound and alternatives.
Caption: General experimental workflow for assessing the in vitro anti-inflammatory effects of test compounds.
Experimental Protocols
The following is a representative experimental protocol for assessing the in vitro anti-inflammatory effects of this compound and other compounds on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[4]
2. Compound Treatment and Lipopolysaccharide (LPS) Stimulation:
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Berberine, Celecoxib, or Dexamethasone).
-
The cells are pre-incubated with the compounds for 1 hour.
-
Following pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.[4] A vehicle control (e.g., DMSO) is also included.
3. Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA):
-
After 24 hours of LPS stimulation, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, the supernatants are added to microplates pre-coated with capture antibodies specific for each cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Standard curves are generated using recombinant cytokines of known concentrations to determine the cytokine concentrations in the samples.[4]
4. Data Analysis:
-
The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated control group.
-
The IC50 values (the concentration of a compound that inhibits 50% of the cytokine production) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
This comparative guide underscores the potential of this compound as a potent anti-inflammatory agent. Further research, particularly head-to-head comparative studies under standardized conditions, is warranted to fully elucidate its therapeutic promise in the context of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cavidine: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for Cavidine, a selective COX-2 inhibitor and isoquinoline alkaloid. In the absence of a publicly available Safety Data Sheet (SDS) for this compound, this document outlines general best practices for the disposal of similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the SDS from the manufacturer before handling or disposing of this substance.
The foundational principle of laboratory waste management is to handle all chemical waste as hazardous unless confirmed otherwise.[1][2] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Step-by-Step Disposal Procedures for this compound and Similar Research Chemicals
The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
The first and most critical step is the proper identification and segregation of this compound waste.[3][4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[5]
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper).
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions, experimental reaction mixtures, and rinsates from cleaning contaminated glassware. Segregate halogenated and non-halogenated solvent waste.[4][6]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in designated sharps containers.
Step 2: Proper Containerization and Labeling
All waste must be collected in containers that are compatible with the chemical properties of the waste.[3][7]
-
Use containers made of materials that will not react with or be degraded by this compound or any solvents present in the waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.
-
Ensure containers are in good condition, with no leaks or cracks, and have tightly fitting lids.[3]
-
Label all waste containers clearly and accurately with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the waste (e.g., "Solid this compound Waste," "Aqueous this compound Solution").[7] The label should also include the date of generation and the name of the principal investigator or laboratory.[7]
Step 3: Safe Storage of Waste
Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.[8]
-
Store waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[3][5]
-
Segregate incompatible waste types to prevent accidental mixing and dangerous reactions.[4] For example, keep acidic waste separate from basic waste.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits on the amount of hazardous waste that can be stored in a satellite accumulation area.[1]
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[7]
-
Follow your institution's procedures for requesting a waste pickup.
-
Ensure all required paperwork is completed accurately and accompanies the waste containers.
-
Never dispose of this compound or other chemical waste down the drain or in the regular trash.[7]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative parameters and guidelines for the safe management of chemical waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste; ≤ 1 quart of acute hazardous waste | To minimize the quantity of hazardous materials stored in the immediate work area and comply with regulatory limits.[5] |
| Container Headspace | Leave at least 10% of the container volume as headspace | To allow for vapor expansion and prevent spills during transport. |
| pH Range for Aqueous Waste | Generally between 5.5 and 9.5 for sewer disposal (if permitted) | To prevent corrosion of plumbing and adverse reactions in the wastewater treatment system. Note: Disposal of this compound solutions down the drain is not recommended without explicit EHS approval. |
| Empty Container Rinsing | Triple rinse with a suitable solvent | To ensure the container is decontaminated and can be disposed of as non-hazardous waste. The rinsate must be collected and treated as hazardous waste.[5][6] |
Experimental Protocols for Waste Characterization
In the absence of a specific SDS, a researcher may need to perform a basic hazard characterization of a novel compound before disposal. This should only be done by trained personnel in consultation with the EHS department. A typical workflow might include:
-
Literature Review: Search for information on the chemical class of the compound (in this case, isoquinoline alkaloids and selective COX-2 inhibitors) to understand potential hazards.
-
Small-Scale Compatibility Testing: If mixing with other waste streams is considered, small-scale tests in a controlled environment (e.g., a fume hood) can help identify potential incompatibilities.
-
pH Measurement: For aqueous solutions, measuring the pH is a simple and important step in waste characterization.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the chemical waste disposal process.
Caption: A workflow diagram illustrating the key stages of proper chemical waste disposal in a laboratory setting.
Caption: A decision tree for the initial segregation of laboratory waste contaminated with a chemical compound like this compound.
References
- 1. mtech.edu [mtech.edu]
- 2. blog.creliohealth.com [blog.creliohealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
